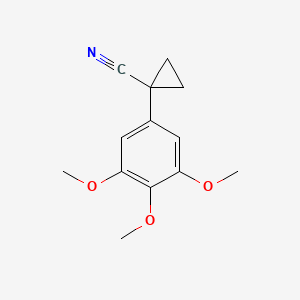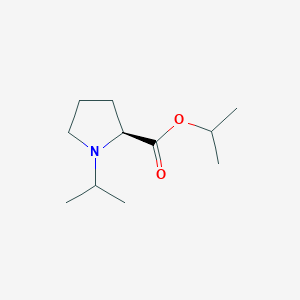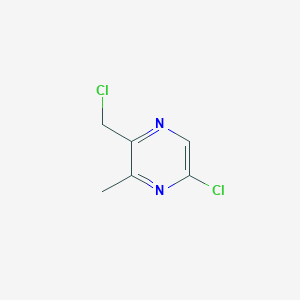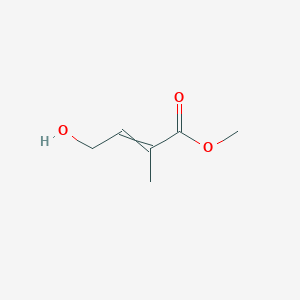![molecular formula C10H19NOS B11722983 (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722983.png)
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentylmethylidene group and a sulfinamide functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of a cyclopentylmethylidene precursor with a sulfinamide reagent under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfinamide, followed by the addition of the cyclopentylmethylidene precursor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form amines.
Substitution: The cyclopentylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity and selectivity.
Mechanism of Action
The mechanism of action of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopentylmethylidene group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide: The enantiomer of the compound with the opposite stereochemistry.
N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-amine: A derivative with an amine group.
Uniqueness
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both a cyclopentylmethylidene group and a sulfinamide group. This combination of structural features imparts distinct reactivity and selectivity, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
(S)-N-(cyclopentylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-8-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3/t13-/m0/s1 |
InChI Key |
UCOGKZLKACTCDX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1CCCC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)
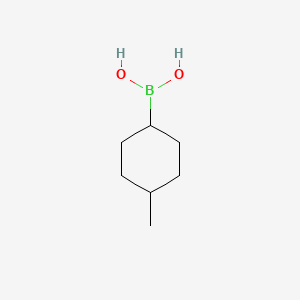
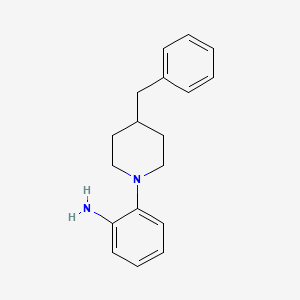
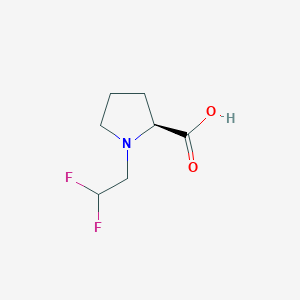

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
